molecular formula C12H24O2 B146159 Butyl octanoate CAS No. 589-75-3

Butyl octanoate

Cat. No.: B146159
CAS No.: 589-75-3
M. Wt: 200.32 g/mol
InChI Key: PSXNDMJWRZYVTM-UHFFFAOYSA-N
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Description

Butyl octanoate, also known as butyl caprylate, is an ester formed by the condensation of octanoic acid and butanol. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound has the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl octanoate can be synthesized through esterification, where octanoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the ester product.

Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic catalysis. Enzymes such as alcohol acyltransferases (AATs) are employed to catalyze the reaction between octanoyl-CoA and butanol. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Butyl octanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanoic acid and butanol.

    Transesterification: This reaction involves the exchange of the butyl group with another alcohol in the presence of a catalyst such as sodium methoxide.

    Oxidation: this compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

Major Products Formed:

Scientific Research Applications

Butyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl octanoate involves its interaction with enzymes such as alcohol acyltransferases. These enzymes catalyze the transfer of the acyl group from octanoyl-CoA to butanol, forming this compound. The molecular targets include the active sites of these enzymes, where the catalytic reaction takes place .

Comparison with Similar Compounds

Uniqueness: Butyl octanoate is unique due to its specific combination of octanoic acid and butanol, which gives it distinct properties such as its fruity odor and its applications in both the flavor and fragrance industry as well as in biofuel production.

Properties

IUPAC Name

butyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXNDMJWRZYVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060432
Record name Butyl octanoate
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Molecular Weight

200.32 g/mol
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CAS No.

589-75-3
Record name Butyl octanoate
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Record name Butyl caprylate
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Record name Butyl caprylate
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Record name Octanoic acid, butyl ester
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Record name Butyl octanoate
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Record name Butyl octanoate
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Record name BUTYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is butyl octanoate and what is it typically used for?

A1: this compound is a short-chain alkyl ester appreciated for its fruity aroma. [] This characteristic makes it a valuable flavoring compound in various industries. It is commonly used in fruit-flavored products like beverages, candies, and baked goods, as well as in dairy products, wines, perfumes, and household cleaners. []

Q2: Can this compound be produced through biocatalytic processes?

A2: Yes, research has shown that this compound can be synthesized using enzymes like cutinase from Fusarium solani pisi. [] This enzymatic synthesis has been successfully carried out in organic solvent media, with high esterification yields achieved for various alcohol and acid chain lengths. [] For instance, a yield above 95% was observed for C4-C6 acid and alcohol chain length. []

Q3: Are there alternative methods for this compound synthesis besides using Fusarium solani pisi cutinase?

A3: Yes, researchers have explored engineering Escherichia coli for this compound production. [] This approach focuses on utilizing the endogenous octanoyl-CoA produced within the bacteria. [] By enhancing octanoyl-CoA availability through metabolic engineering and improving the substrate specificity of alcohol acyl transferase (AAT) enzymes, researchers achieved a this compound accumulation of 3.3 + 0.1 mg/L after 48 hours of cultivation. []

Q4: Does this compound play a role in insect chemical communication?

A4: Research suggests that this compound might be involved in the chemical communication of the peach fruit moth, Carposina sasakii. [] A study found that a chemosensory protein, CsasCSP9, highly expressed in the antennae of male moths, exhibited binding affinity to this compound. [] This suggests that CsasCSP9 might help male moths detect and locate females or host plants releasing this compound.

Q5: Has this compound been identified in any natural sources?

A5: Yes, this compound has been found as a constituent of essential oils and extracts from various plants. For example, it was identified as a major component in the n-hexane extract of Zosimia absinthifolia, reaching 31.4% of the total composition. [] This plant, belonging to the Umbelliferae family, is known for its aromatic properties. Additionally, this compound was detected as the most abundant compound (24.88%) in the essential oil extracted from the flowers of Prangos uloptera, a medicinal plant native to Iran. []

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